molecular formula C17H14N2O2 B1407207 5-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid CAS No. 936127-73-0

5-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

Cat. No. B1407207
CAS RN: 936127-73-0
M. Wt: 278.3 g/mol
InChI Key: XZCLJDMHZOAYNW-UHFFFAOYSA-N
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Description

5-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, also known as MPPCA, is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPPCA is a non-steroidal anti-inflammatory drug (NSAID) that has been shown to exhibit potent anti-inflammatory and analgesic effects.

Scientific Research Applications

Structural and Spectral Analysis

5-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid and its derivatives have been extensively studied for their structural and spectral properties. Research by Viveka et al. (2016) focused on a derivative of this compound, combining experimental and theoretical methods, including NMR, FT-IR spectroscopy, and X-ray diffraction. This study contributes to understanding the molecular structure and behavior of such compounds.

Synthesis and Antibacterial Screening

Compounds related to 5-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid have been synthesized and tested for antibacterial properties. For instance, Maqbool et al. (2014) synthesized various derivatives and evaluated their antibacterial activities, demonstrating the potential of these compounds in medical applications.

Potential in Nonlinear Optical Materials

Research by Chandrakantha et al. (2013) explored the optical nonlinearity of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates. The findings indicated that certain compounds show promise for optical limiting applications, which is significant for the development of advanced optical materials.

Corrosion Inhibition in Petroleum Industry

In the petroleum industry, derivatives of this compound have been investigated for their role in corrosion inhibition. Singh et al. (2020) explored the synthesis of pyrazol derivatives and their effectiveness in preventing steel corrosion in acidic environments, crucial for maintaining infrastructure in the oil industry.

Study of Ionization Constants

The ionization constants of pyrazole carboxylic acids, including derivatives of 5-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, were determined by Alkan et al. (2009). This research is vital for understanding the chemical properties and reactivity of these compounds in various solvents.

Antiviral Activity

The antiviral activity of derivatives of this compound was investigated by Bernardino et al. (2007). They synthesized new derivatives and tested their effectiveness against various viruses, indicating potential applications in antiviral drug development.

Mechanism of Action

Pyrazoles

are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms. They are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer properties . The specific biological activity of a pyrazole compound depends on its structure and the nature of any substituent groups attached to the pyrazole ring .

Carboxylic acids

are organic compounds that contain a carboxyl group (-COOH). The carboxyl group is polar and can participate in hydrogen bonding, making carboxylic acids generally more soluble in water than similar hydrocarbons. Many carboxylic acids are biologically active, and they are often involved in reactions with enzymes and receptors in the body .

properties

IUPAC Name

5-(4-methylphenyl)-1-phenylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-12-7-9-13(10-8-12)16-15(17(20)21)11-18-19(16)14-5-3-2-4-6-14/h2-11H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCLJDMHZOAYNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=NN2C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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